Dimercaprol

Toxicology Heavy Metal Chelation Arsenic Poisoning

Dimercaprol (2,3-Dimercapto-1-propanol), also known as British Anti-Lewisite (BAL), is a dithiol chelating agent originally developed as an antidote to the arsenic-based chemical warfare agent Lewisite. It is a small, lipophilic molecule (LogP ≈ 0.64) that is clinically indicated for the treatment of acute poisoning by arsenic, mercury, gold, and, in combination with edetate calcium disodium, severe lead poisoning.

Molecular Formula C3H8OS2
Molecular Weight 124.23 g/mol
CAS No. 59-52-9
Cat. No. B125519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimercaprol
CAS59-52-9
Synonyms2,3 Dimercaptopropanol
2,3 Dithiopropan 1 o1
2,3-Dimercaptopropanol
2,3-Dimercaptopropanol, Cadmium
2,3-Dithiopropan-1-o1
Anti-Lewisite Agent, British
Anti-Lewisite, British
B.A.L.
BAL in Oil
British Anti Lewisite
British Anti Lewisite Agent
British Anti-Lewisite
British Anti-Lewisite Agent
Cadmium 2,3 Dimercaptopropanol
Cadmium 2,3-Dimercaptopropanol
Dicaptol
Dimercaprol
in Oil, BAL
Oil, BAL in
Molecular FormulaC3H8OS2
Molecular Weight124.23 g/mol
Structural Identifiers
SMILESC(C(CS)S)O
InChIInChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2
InChIKeyWQABCVAJNWAXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 68 °F (NTP, 1992)
Soluble in ether, ethanol;  slightly soluble in chloroform
Soluble in vegetable oils
Solubility in water: 8.7 g/100 mL

Structure & Identifiers


Interactive Chemical Structure Model





Dimercaprol (CAS 59-52-9): Properties and Clinical Positioning of the Archetypal Dithiol Chelator


Dimercaprol (2,3-Dimercapto-1-propanol), also known as British Anti-Lewisite (BAL), is a dithiol chelating agent originally developed as an antidote to the arsenic-based chemical warfare agent Lewisite [1]. It is a small, lipophilic molecule (LogP ≈ 0.64) that is clinically indicated for the treatment of acute poisoning by arsenic, mercury, gold, and, in combination with edetate calcium disodium, severe lead poisoning [2]. Its mechanism involves the formation of stable, excretable complexes with heavy metals, thereby preventing their interaction with critical endogenous sulfhydryl-containing enzymes [3].

Dimercaprol (CAS 59-52-9): Why Simple Substitution with Newer Chelators is Clinically Inadvisable


While newer dithiol chelators like succimer (DMSA) and unithiol (DMPS) offer improved safety and oral bioavailability, simple therapeutic interchange with dimercaprol is not possible due to critical differences in physicochemical properties and clinical pharmacology [1]. Dimercaprol's high lipophilicity enables it to rapidly penetrate intracellular compartments and cross the blood-brain barrier, a capacity not shared by its more hydrophilic, ionized analogs [2]. This distinction is not merely academic; it directly translates to divergent efficacy profiles in severe, acute poisonings, particularly those involving lipophilic organometallic species or cases complicated by encephalopathy, where the rapid tissue penetration of dimercaprol is clinically indispensable [3].

Dimercaprol (CAS 59-52-9): Quantified Differentiation Against DMPS, DMSA, EDTA, and Penicillamine


Superior Penetration of Cellular Barriers: Dimercaprol vs. DMPS and DMSA in Arsenic Mobilization

In an experimental model using Madin-Darby canine kidney (MDCK) cell monolayers to simulate tight epithelial barriers, dimercaprol (BAL) demonstrated the ability to mobilize and remove arsenic that had traversed into the intracellular compartment. In stark contrast, the hydrophilic chelators DMPS and DMSA failed to rapidly and completely remove arsenic under the same conditions [1]. This demonstrates that while DMPS and DMSA are effective in the extracellular space, they are unable to access and clear arsenic sequestered within cells, a critical limitation in cases of acute poisoning with lipophilic organoarsenicals [2].

Toxicology Heavy Metal Chelation Arsenic Poisoning

Enhanced Blood-Brain Barrier Penetrance: A Key Differentiator from Penicillamine and Unithiol

Dimercaprol's ability to rapidly cross the blood-brain barrier (BBB) is a critical distinguishing feature that makes it the drug of choice for acute lead encephalopathy [1]. This property is a direct consequence of its lipophilic and uncharged nature. Comparative assessments indicate that dimercaprol crosses the BBB 'fairly easily' compared to other chelators like penicillamine, trientine dihydrochloride, and unithiol (DMPS), which are highly charged and exhibit poor CNS penetration [2]. This capacity to access the central nervous system is essential for preventing the neurotoxic effects of lead during severe intoxication.

Neurotoxicology Lead Encephalopathy Blood-Brain Barrier

Differential Efficacy in Topical Skin Protection: BAL Outperforms DMSA Against Lewisite Injury

In a head-to-head study evaluating the therapeutic efficacy of topical applications against lewisite-induced skin lesions in SKH-1 hairless mice, dimercaprol (BAL) was found to be more effective than DMSA [1]. The study assessed parameters including wound size, necrosis, and impairment of skin barrier function. BAL consistently demonstrated a stronger protective efficacy than DMSA across all measured outcomes, highlighting a potential advantage in scenarios involving dermal exposure to arsenicals [2].

Dermatotoxicology Chemical Warfare Agents Topical Antidotes

Comparative Lead Mobilization from Erythrocytes: Net Removal Achieved Only by Dimercaprol

An in vitro study examining the retention of radiolead by human erythrocytes demonstrated a key functional difference between chelators. While calcium disodium EDTA and penicillamine significantly reduced the uptake of lead by the cells, only incubation with dimercaprol resulted in a net removal of lead that was already bound within the erythrocytes [1]. This suggests a superior capacity for dimercaprol to access and mobilize intracellular lead pools, a property critical for the rapid reduction of blood lead levels in acute poisoning.

Hematotoxicology Lead Chelation Erythrocyte

Narrow Therapeutic Index and High Adverse Event Rate: A Differentiating Clinical Profile

Dimercaprol is characterized by a low (narrow) therapeutic index, a feature that distinguishes it sharply from newer analogs like DMPS and DMSA, which possess a high therapeutic index [1]. This is a crucial consideration for clinical use. Quantitatively, this narrow window is reflected in the high frequency of adverse effects. At doses above 3 mg/kg administered every 4 hours, adverse effects are observed in up to two-thirds (approximately 66%) of patients [2]. More generally, about 50% of patients receiving a 5 mg/kg IM dose will experience mild, transient side effects [3]. This profile necessitates careful dosing and monitoring, contrasting with the more favorable safety profiles of oral alternatives.

Clinical Toxicology Therapeutic Index Adverse Drug Reactions

Dimercaprol (CAS 59-52-9): Application Scenarios Driven by Differentiated Evidence


Acute, Severe Lead Encephalopathy: A Critical CNS Indication

Dimercaprol is the chelator of choice in cases of acute lead encephalopathy, particularly in children with blood lead levels (BLLs) greater than 70 µg/dL. Its unique ability to rapidly cross the blood-brain barrier, as established by comparative data [1], allows it to chelate lead within the central nervous system. This is a non-negotiable requirement for this life-threatening condition, where other chelators like CaNa2EDTA, DMSA, or DMPS cannot effectively penetrate the CNS. It is used in combination with CaNa2EDTA to maximize lead excretion from both CNS and peripheral compartments.

Severe Poisoning by Lipophilic Organoarsenicals

In cases of acute intoxication with lipophilic organoarsenicals, such as the chemical warfare agent Lewisite, dimercaprol remains a preferred antidote [2]. The evidence shows that hydrophilic chelators like DMPS and DMSA fail to effectively clear arsenic that has penetrated cells and crossed epithelial barriers [3]. Dimercaprol's lipophilicity enables it to access these intracellular arsenic pools, a property that is crucial for preventing long-term toxicity when the time to treatment is critical.

Topical Protection Against Arsenical Vesicants

Dimercaprol is superior to DMSA for topical applications intended to mitigate skin injury from arsenical vesicants like Lewisite [4]. Its enhanced efficacy in reducing wound size, necrosis, and maintaining skin barrier function in vivo supports its inclusion in military or civilian first-responder kits designed for dermal decontamination and protection.

Accelerated Lead Removal from Erythrocytes in Research Models

For research studies focused on the kinetics of lead chelation from cellular compartments, dimercaprol offers a unique tool [5]. Its demonstrated capacity to achieve a net removal of intracellular lead from human erythrocytes, a property not shared by CaNa2EDTA or penicillamine, makes it the reagent of choice for experiments designed to study the mobilization of deeply sequestered metal pools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimercaprol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.